
N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is a useful research compound. Its molecular formula is C21H27N3O7S2 and its molecular weight is 497.58. The purity is usually 95%.
BenchChem offers high-quality N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Polyelectrolytes for Fuel Cell Applications
Research on sulfonated diamine monomers derived from fluorene, such as the study by Guo et al. (2002), has led to the development of sulfonated polyimides showing promise as polyelectrolytes for fuel cell applications. These materials display good solubility and excellent proton conductivities, comparable or superior to those of Nafion 117 under various humidity conditions, indicating their potential in enhancing fuel cell efficiency and performance (Guo et al., 2002).
Advanced Materials for Electronic Applications
The development of photosensitive poly(hydroxyimide) with high refractive indices for electronic applications, as described by Ogura et al. (2010), showcases another area where fluorene derivatives play a crucial role. These materials exhibit high sensitivity and contrast for photolithography, alongside notable physical properties such as transparency and low birefringence, suitable for advanced electronic devices (Ogura et al., 2010).
Sulfonated Block Copolymers for Fuel-Cell Applications
Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, demonstrating their utility in fuel-cell applications. These materials showed enhanced proton conductivity and mechanical properties, outperforming traditional materials in both durability and efficiency (Bae et al., 2009).
Organosoluble and Light-Colored Fluorinated Polyimides
Yang and Chiang (2004) explored the synthesis of organosoluble and light-colored fluorinated polyimides based on 9,9-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]fluorene, emphasizing the material's improved solubility and lower color intensity. These polyimides exhibit remarkable thermal stability, making them suitable for high-temperature applications where material integrity is critical (Yang & Chiang, 2004).
Fluorinated Polyimides for Improved Electrical Properties
Vora et al. (2000) synthesized a series of amorphous fluoro-polyetherimides showcasing extraordinary electrical properties and thermal stability. These polymers display reduced water absorption and dielectric constants lower than those of conventional polyimides, pointing to their applicability in electrical insulation and microelectronics (Vora et al., 2000).
properties
IUPAC Name |
9-hydroxyimino-2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O7S2/c1-20(2,11-25)23-32(28,29)13-5-7-15-16-8-6-14(33(30,31)24-21(3,4)12-26)10-18(16)19(22-27)17(15)9-13/h5-10,23-27H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCNNIGEMOYYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

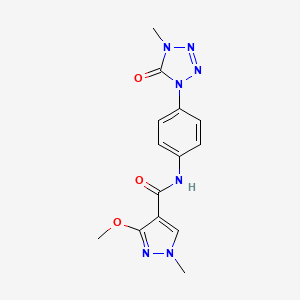
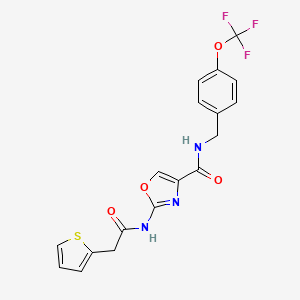


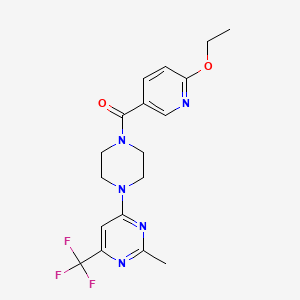
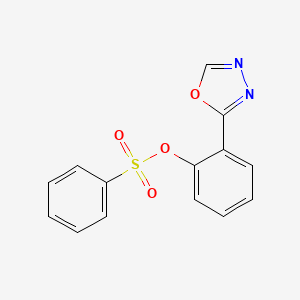
![N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2936826.png)



![1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2936835.png)
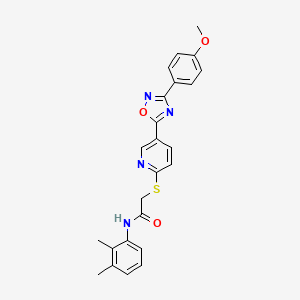
![2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2936837.png)
![5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2936840.png)